

SB-436811: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-436811

Cat. No.: B15572485

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CAS Number: 346729-66-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SB-436811**, a potent and selective inhibitor of the transforming growth factor- β (TGF- β) type I receptor kinases. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and its role in modulating the TGF- β signaling pathway.

Chemical and Physical Properties

SB-436811, with the IUPAC name 4-(4-(benzo[d][1,2]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide, is a synthetic organic compound.^{[3][4][5][6][7]} Its chemical structure and key properties are summarized in the table below.

Property	Value
CAS Number	346729-66-6
Molecular Formula	C ₂₂ H ₁₆ N ₄ O ₃
Molecular Weight	384.39 g/mol [3]
IUPAC Name	4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide[3][4]
Appearance	Yellow powder[6]
Solubility	Soluble in DMSO (>10 mM) and ethanol (to 10 mM with gentle warming).[2][8]

Note: The synthesis of **SB-436811** has been described in the medicinal chemistry literature, providing a basis for its laboratory preparation.[2][9]

Mechanism of Action and Kinase Selectivity

SB-436811 is a potent, ATP-competitive inhibitor of the TGF- β superfamily type I activin receptor-like kinase (ALK) receptors.[2] Specifically, it targets ALK5 (TGF- β type I receptor), ALK4 (activin type IB receptor), and ALK7 (nodal type I receptor).[1][2][10][11][12] By inhibiting these kinases, **SB-436811** effectively blocks the phosphorylation of downstream Smad2 and Smad3 proteins, key mediators of the canonical TGF- β signaling pathway.[2]

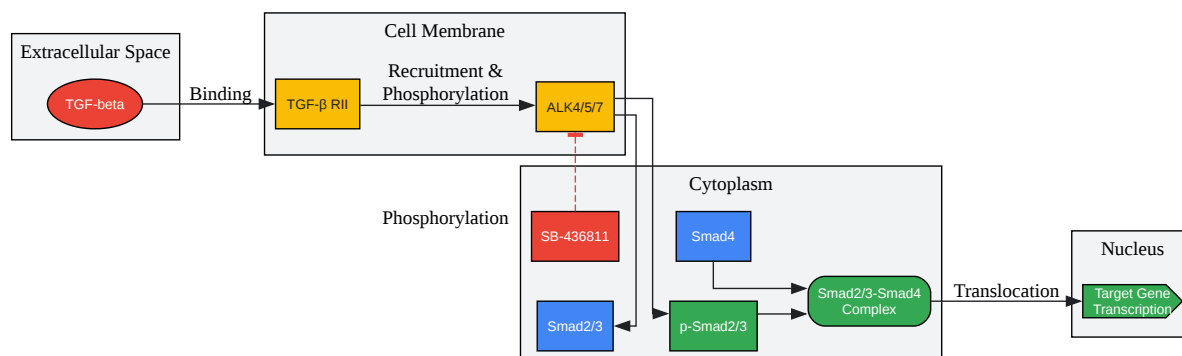
The selectivity of **SB-436811** is a critical aspect of its utility as a research tool. It exhibits high selectivity for ALK4, ALK5, and ALK7 over other members of the ALK family, such as ALK1, ALK2, ALK3, and ALK6, which are receptors for bone morphogenetic proteins (BMPs).[1][2] This selectivity allows for the specific interrogation of the TGF- β /activin/nodal signaling branches without significantly affecting BMP signaling pathways.

Target Kinase	IC ₅₀ (nM)	Selectivity Profile
ALK5 (TGF-βRI)	94[1][2][8][10][13]	Primary target
ALK4 (ActR-IB)	140[12]	High affinity
ALK7 (Nodal Receptor)	Inhibited	High affinity
ALK1, ALK2, ALK3, ALK6	Minimal or no significant activity at relevant concentrations.[1][2]	Highly selective over BMP receptors
p38 MAPK & other kinases	>100-fold more selective for ALK5[1][13]	High selectivity

Signaling Pathway

The TGF-β signaling pathway plays a crucial role in numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor (e.g., ALK5). The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes.

SB-436811 acts as a specific inhibitor at the level of the type I receptor kinase, thereby preventing the initiation of this downstream signaling cascade.



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TGF-β Signaling Pathway and **SB-436811** Inhibition.

Experimental Protocols

Western Blot Analysis of Smad2 Phosphorylation

This protocol describes the detection of phosphorylated Smad2 (p-Smad2) in cell lysates following treatment with **SB-436811** and stimulation with TGF-β1.

Materials:

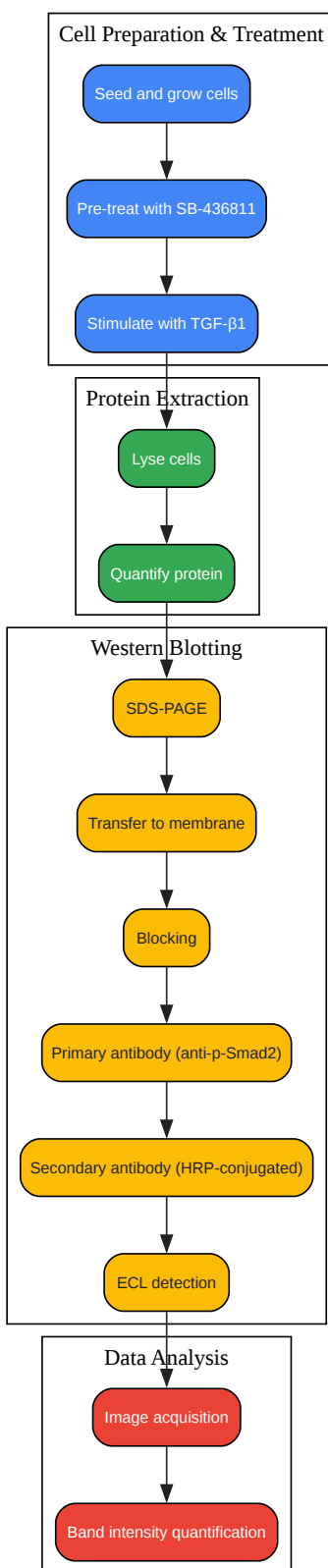
- Cell line of interest (e.g., HaCaT, A549)
- Complete cell culture medium
- **SB-436811** (stock solution in DMSO)
- Recombinant human TGF-β1
- Phosphate-buffered saline (PBS), ice-cold

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2 or a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Pre-treat cells with desired concentrations of **SB-436811** (e.g., 0.1, 1, 10 μ M) or vehicle (DMSO) for 1-2 hours.
 - Stimulate cells with TGF- β 1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include an unstimulated control.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 100-200 μ L of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (protein extract).
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Boil samples at 95-100°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-p-Smad2 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Data Analysis:
 - Quantify band intensities. To normalize for protein loading, the membrane can be stripped and re-probed for total Smad2 or a loading control.



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Western Blot Workflow for p-Smad2 Detection.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of **SB-436811** on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

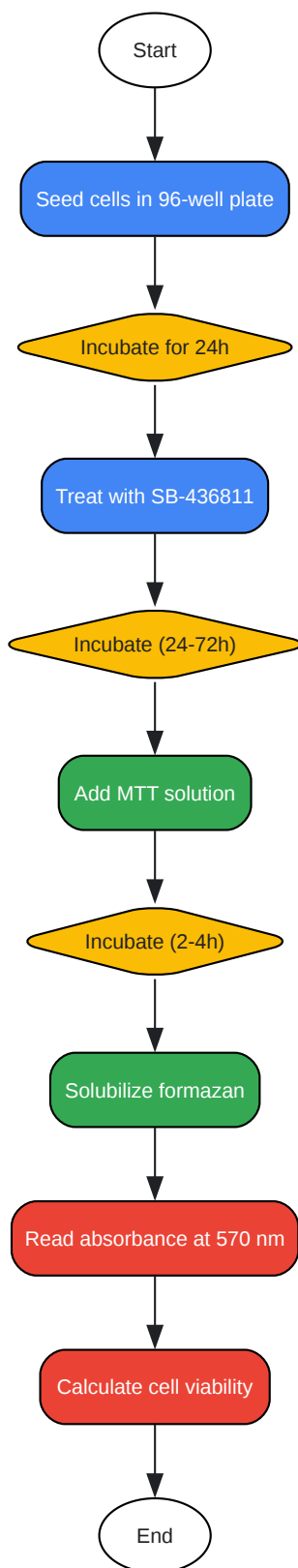
Materials:

- Cell line of interest
- Complete cell culture medium
- **SB-436811** (stock solution in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- MTT solvent (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **SB-436811** in complete medium.
 - Remove the medium from the wells and add 100 µL of medium containing different concentrations of **SB-436811**. Include a vehicle control (DMSO) and a no-cell control (medium only).
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

- MTT Addition:
 - Add 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of MTT solvent to each well to dissolve the formazan crystals.
 - Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (no-cell control) from all readings.
 - Calculate cell viability as a percentage of the vehicle-treated control.



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MTT Cell Viability Assay Workflow.

Conclusion

SB-436811 is an invaluable tool for researchers studying the TGF- β signaling pathway. Its high potency and selectivity for ALK4, ALK5, and ALK7 allow for precise modulation of this pathway, facilitating investigations into its diverse roles in health and disease. The detailed protocols and information provided in this guide are intended to support the effective use of **SB-436811** in a variety of experimental settings.

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- To cite this document: BenchChem. [SB-436811: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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